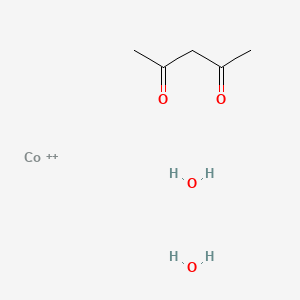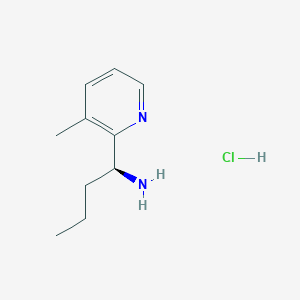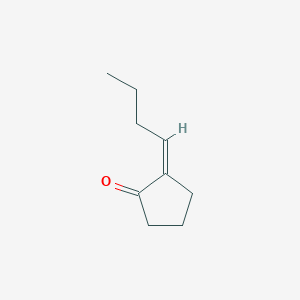
(Z)-2-Butylidenecyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Butylidenecyclopentanone: is an organic compound characterized by a cyclopentanone ring with a butylidene substituent in the Z-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing (Z)-2-Butylidenecyclopentanone involves an aldol condensation reaction between cyclopentanone and butyraldehyde. The reaction is typically catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and ensure the formation of the desired Z-isomer.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-2-Butylidenecyclopentanone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of this compound can yield alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylidene group can be replaced by other functional groups. Reagents such as halogens (Cl₂, Br₂) and nucleophiles (e.g., amines, thiols) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: LiAlH₄, NaBH₄, H₂/Pd
Substitution: Halogens, nucleophiles (amines, thiols)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted cyclopentanones
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (Z)-2-Butylidenecyclopentanone serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Drug Development: Research into the pharmacological properties of this compound has shown potential for developing new therapeutic agents.
Industry:
Fragrance and Flavor Industry: The compound’s unique aroma makes it a valuable ingredient in the formulation of fragrances and flavors.
Mechanism of Action
The mechanism by which (Z)-2-Butylidenecyclopentanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biochemical studies, the compound may act as a substrate or inhibitor for certain enzymes, influencing metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(E)-2-Butylidenecyclopentanone: The E-isomer of 2-Butylidenecyclopentanone, which differs in the spatial arrangement of the butylidene group.
Cyclopentanone Derivatives: Other derivatives of cyclopentanone with different substituents, such as methyl or ethyl groups.
Uniqueness:
Structural Configuration: The Z-configuration of (Z)-2-Butylidenecyclopentanone imparts unique chemical and physical properties compared to its E-isomer and other cyclopentanone derivatives.
Reactivity: The specific arrangement of atoms in this compound influences its reactivity and interactions with other molecules, making it distinct in various chemical reactions and applications.
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(2Z)-2-butylidenecyclopentan-1-one |
InChI |
InChI=1S/C9H14O/c1-2-3-5-8-6-4-7-9(8)10/h5H,2-4,6-7H2,1H3/b8-5- |
InChI Key |
PJDOECJDCGNWBG-YVMONPNESA-N |
Isomeric SMILES |
CCC/C=C\1/CCCC1=O |
Canonical SMILES |
CCCC=C1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


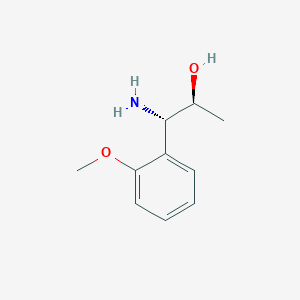
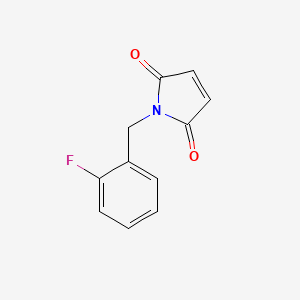

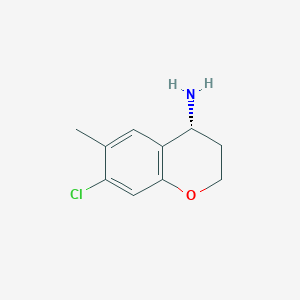
![7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B15233850.png)
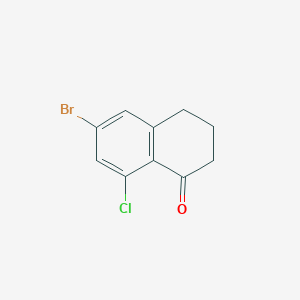
![1H-Pyrazolo[3,4-b]pyridine-6-carbaldehyde](/img/structure/B15233867.png)
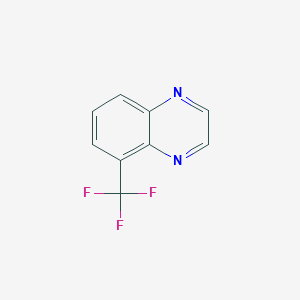
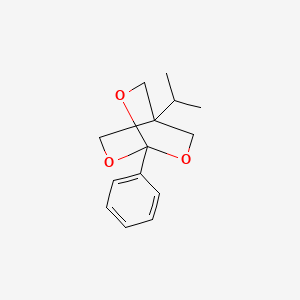
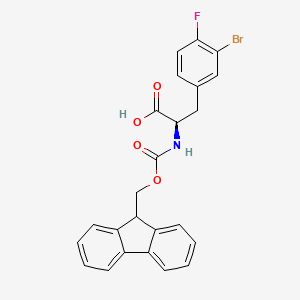
![Diethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate](/img/structure/B15233885.png)
![rel-(4aR,7aR)-tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B15233888.png)
